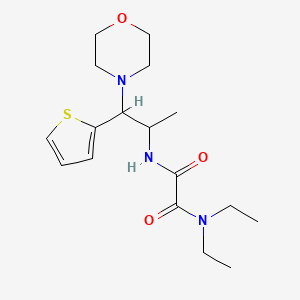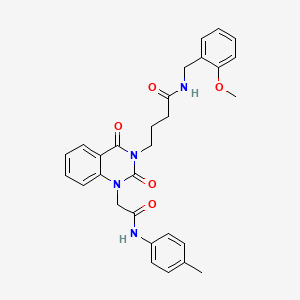![molecular formula C21H21ClN6O2S2 B11437205 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11437205.png)
2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and is further functionalized with a piperazine ring, a pyrazole moiety, and a chlorothiophene sulfonyl group. These functional groups contribute to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with an appropriate halogenated precursor.
Incorporation of the Chlorothiophene Sulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing nitro groups to amines.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline core and may exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring are known for their diverse pharmacological properties.
Pyrazole Derivatives: Pyrazole-containing compounds are often studied for their anti-inflammatory and anticancer activities.
Sulfonyl Derivatives: Sulfonyl groups are commonly found in bioactive molecules and can enhance the compound’s stability and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C21H21ClN6O2S2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |
InChI |
InChI=1S/C21H21ClN6O2S2/c1-14-13-15(2)28(25-14)21-20(23-16-5-3-4-6-17(16)24-21)26-9-11-27(12-10-26)32(29,30)19-8-7-18(22)31-19/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
LQEJSUKPVRIGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)-N-phenethylacetamide](/img/structure/B11437126.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437134.png)
![7-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437141.png)
![Ethyl 4-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B11437142.png)

![8-(2-chlorophenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437152.png)
![N-(4-methoxybenzyl)-3-(9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11437154.png)
![2,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11437166.png)
![(2E)-2-(4-iodobenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11437180.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B11437188.png)
![3-Chloro-6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B11437192.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/structure/B11437193.png)
![7-[(3-Chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11437194.png)
